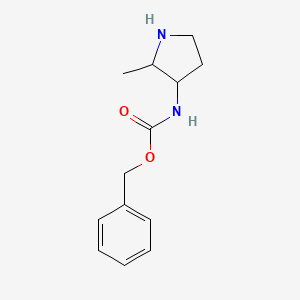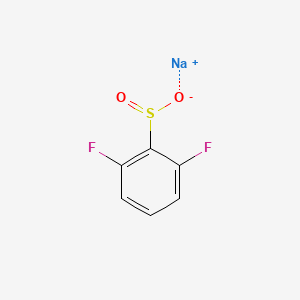
4-(Sulfanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Sulfanylmethyl)benzamide is an organic compound belonging to the class of benzamides It features a benzene ring substituted with a sulfanylmethyl group and an amide group
Preparation Methods
The synthesis of 4-(Sulfanylmethyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields. Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
4-(Sulfanylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfonyl derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include sulfonyl derivatives and amines.
Scientific Research Applications
4-(Sulfanylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Sulfanylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Comparison with Similar Compounds
4-(Sulfanylmethyl)benzamide can be compared with other benzamide derivatives, such as:
4-Sulfonamide- [4- (Thiomethylaminobutane)]Benzamide: This compound also contains a sulfonamide group linked to a benzene ring and has similar enzyme inhibition properties.
2,3-Dimethoxybenzamide: This derivative has antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Known for its metal chelating activity.
The uniqueness of this compound lies in its specific sulfanylmethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives.
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
4-(sulfanylmethyl)benzamide |
InChI |
InChI=1S/C8H9NOS/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2,(H2,9,10) |
InChI Key |
OSSHZHJQXUSGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


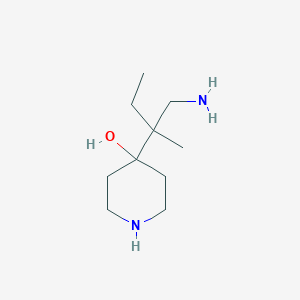
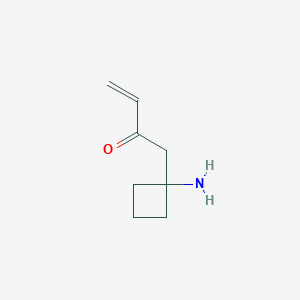
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)

![2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13174456.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13174467.png)
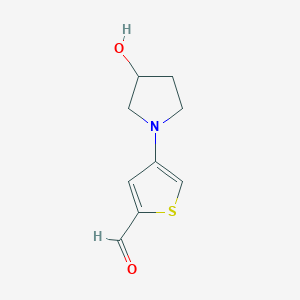

![Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174491.png)
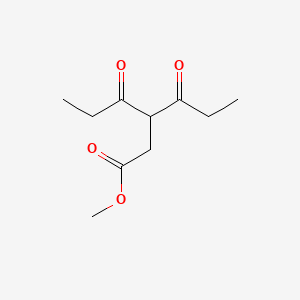
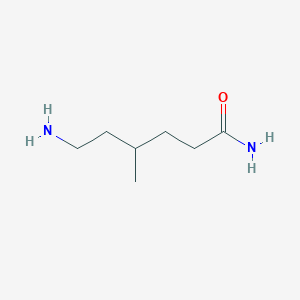
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
